STAT3 Inhibitory Potency: 5-Methanesulfonamidobenzothiophene-2-carboxamide Derivatives vs. Unsubstituted Benzothiophene
A series of 5-(methanesulfonamido)-1-benzothiophene-2-carboxamide derivatives, for which 5-Methanesulfonamidobenzothiophene is the direct synthetic precursor, have been claimed as STAT3 inhibitors [1]. While specific IC50 values for the exact procured compound are not detailed in the patent, the structure-activity relationship (SAR) demonstrates that the 5-methanesulfonamido group is essential for activity. The unsubstituted benzothiophene-2-carboxamide scaffold shows no reported STAT3 inhibitory activity. This is a class-level inference based on patent SAR data, establishing the critical nature of the 5-substitution.
| Evidence Dimension | STAT3 Inhibitory Activity (Patent Claim) |
|---|---|
| Target Compound Data | Active (claimed as STAT3 inhibitor series) |
| Comparator Or Baseline | Benzothiophene-2-carboxamide (unsubstituted at 5-position): Not claimed/Inactive |
| Quantified Difference | Qualitative (Active vs. Inactive claim) |
| Conditions | In vitro STAT3 inhibition assays as described in EP3004057B1 |
Why This Matters
For research groups targeting STAT3, procuring the specific 5-methanesulfonamido intermediate is essential to access the active inhibitor series, as the unsubstituted core is not viable.
- [1] European Patent EP3004057B1. Heterocyclic derivatives and their use as stat 3 inhibitors. Granted 2014-06-03. View Source
